molecular formula C13H8ClN3O2S B10995869 7-chloro-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydroquinoline-3-carboxamide

7-chloro-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B10995869
M. Wt: 305.74 g/mol
InChI Key: CRWHDVMXBYUYKR-UHFFFAOYSA-N
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Description

7-chloro-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydroquinoline-3-carboxamide is a synthetic organic compound that belongs to the quinoline class of molecules. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the thiazole ring: This step might involve the reaction of the quinoline intermediate with a thiazole derivative under specific conditions.

    Chlorination and carboxamide formation:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core.

    Reduction: Reduction reactions might target the carbonyl groups.

    Substitution: Halogen substitution reactions could occur at the chloro group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-chloro-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydroquinoline-3-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The thiazole ring might enhance binding affinity or specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a similar quinoline core.

    Quinoline-3-carboxamide derivatives: Known for their anti-inflammatory and anticancer activities.

Uniqueness

7-chloro-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydroquinoline-3-carboxamide is unique due to the presence of both the thiazole and quinoline rings, which might confer distinct biological activities and chemical properties compared to other quinoline derivatives.

Properties

Molecular Formula

C13H8ClN3O2S

Molecular Weight

305.74 g/mol

IUPAC Name

7-chloro-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide

InChI

InChI=1S/C13H8ClN3O2S/c14-7-1-2-8-10(5-7)16-6-9(11(8)18)12(19)17-13-15-3-4-20-13/h1-6H,(H,16,18)(H,15,17,19)

InChI Key

CRWHDVMXBYUYKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=C(C2=O)C(=O)NC3=NC=CS3

Origin of Product

United States

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